molecular formula C28H18BrNO4 B11689618 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B11689618
M. Wt: 512.3 g/mol
InChI Key: SFRXZYPOLCFMPT-LTGZKZEYSA-N
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Description

3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling reactions: The final steps involve coupling the furan and pyrrole rings with the benzoic acid moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Alcohol derivatives of the pyrrole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The unique combination of aromatic and heterocyclic structures makes this compound a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving aromatic and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid apart is its unique combination of furan, pyrrole, and benzoic acid moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H18BrNO4

Molecular Weight

512.3 g/mol

IUPAC Name

3-[(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C28H18BrNO4/c29-22-11-9-19(10-12-22)26-14-13-24(34-26)16-21-17-25(18-5-2-1-3-6-18)30(27(21)31)23-8-4-7-20(15-23)28(32)33/h1-17H,(H,32,33)/b21-16+

InChI Key

SFRXZYPOLCFMPT-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC(=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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